molecular formula C8H14O2 B6271960 (2E)-3,4,4-trimethylpent-2-enoic acid CAS No. 21797-56-8

(2E)-3,4,4-trimethylpent-2-enoic acid

Cat. No.: B6271960
CAS No.: 21797-56-8
M. Wt: 142.2
InChI Key:
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Description

(2E)-3,4,4-trimethylpent-2-enoic acid is an organic compound with the molecular formula C8H14O2 It is a carboxylic acid with a double bond in the 2-position and three methyl groups attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3,4,4-trimethylpent-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by oxidation of the resulting alcohol to form the desired carboxylic acid. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction, and an oxidizing agent like potassium permanganate or chromium trioxide for the oxidation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as palladium or platinum may be employed to enhance the efficiency of the synthesis process. Additionally, advanced purification techniques like distillation or crystallization are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3,4,4-trimethylpent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The double bond in the compound allows for electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bond.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Bromine (Br2), hydrogen chloride (HCl)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of halogenated compounds

Scientific Research Applications

(2E)-3,4,4-trimethylpent-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3,4,4-trimethylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond in the compound allows for interactions with reactive species, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3,4,4-trimethylpentanoic acid: Similar structure but lacks the double bond.

    (2E)-3,4,4-trimethylhex-2-enoic acid: Similar structure with an extended carbon chain.

    (2E)-3,4,4-trimethylbut-2-enoic acid: Similar structure with a shorter carbon chain.

Properties

CAS No.

21797-56-8

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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